molecular formula C21H18BrN7O B2752112 (2-bromophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920405-48-7

(2-bromophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No.: B2752112
CAS No.: 920405-48-7
M. Wt: 464.327
InChI Key: WUSUSAMAAFDXOB-UHFFFAOYSA-N
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Description

The compound “(2-bromophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone” is a complex organic molecule. It contains a bromophenyl group, a phenyl group, a triazolopyrimidine group, and a piperazine group .


Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions . The synthesis process typically involves the formation of the triazolopyrimidine core, followed by the attachment of the phenyl and bromophenyl groups . The exact synthesis process for this specific compound is not detailed in the available literature.


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple aromatic rings and heterocyclic structures . The presence of nitrogen in the triazolopyrimidine group and the piperazine group contributes to the compound’s reactivity .

Scientific Research Applications

Antibacterial Activity

A new series of novel triazole analogues of piperazine, including compounds similar to (2-bromophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone, have been synthesized and evaluated for their antibacterial activity. These compounds exhibited significant inhibition against human pathogenic bacteria such as Escherichia coli, Klebsiella pneumoniae, Shigella dysentriae, and Shigella flexnei, highlighting their potential for further development as antibacterial agents (Nagaraj, Srinivas, & Rao, 2018).

Antimicrobial Activities

Similarly, certain 1,2,4-triazole derivatives have been synthesized and tested for their antimicrobial activities, demonstrating good or moderate activities against a variety of microbial strains. This suggests the versatility of such compounds in combating microbial infections and their potential utility in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Antagonist Activity and Potential Antitumor Applications

Compounds with structures related to this compound have shown potent antagonist activity against certain receptors, indicating potential utility in medical research and drug development, particularly in the field of oncology and as treatments for other conditions (Watanabe et al., 1992).

Antioxidant Properties

Derivatives of this compound have been explored for their antioxidant properties, suggesting their potential as therapeutic agents in diseases caused by oxidative stress. These studies demonstrate the capability of such compounds to scavenge free radicals and act as antioxidants (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).

Anticoronavirus and Antitumoral Activity

Recent research has identified derivatives with potential in vitro anticoronavirus and antitumoral activity, highlighting the significant therapeutic potential of compounds in this chemical class against emerging viral pathogens and cancer. These findings underscore the importance of such compounds in the development of new therapeutic agents (Jilloju et al., 2021).

Properties

IUPAC Name

(2-bromophenyl)-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrN7O/c22-17-9-5-4-8-16(17)21(30)28-12-10-27(11-13-28)19-18-20(24-14-23-19)29(26-25-18)15-6-2-1-3-7-15/h1-9,14H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUSUSAMAAFDXOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)C5=CC=CC=C5Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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